- Self-assembled nanostructures of linear arylacetylenes and their aza-substituted analogues, AIP Advances, 2016, 6(6),
Cas no 92866-00-7 (1-Ethynyl-4-(phenylethynyl)benzene)
92866-00-7 structure
Product Name:1-Ethynyl-4-(phenylethynyl)benzene
N.o CAS:92866-00-7
MF:C16H10
MW:202.250604152679
MDL:MFCD27665710
CID:752985
PubChem ID:253660199
Update Time:2024-10-26
1-Ethynyl-4-(phenylethynyl)benzene Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzene, 1-ethynyl-4-(phenylethynyl)-
- 1-Ethynyl-4-(phenylethynyl)benzene
- 1-ethynyl-4-(2-phenylethynyl)benzene
- 4-Ethynyldiphenylacetylene
- 1-(4-Ethynylphenyl)-2-phenylacetylene
- 4-(phenylethynyl)phenylacetylene
- [4-(Phenylethynyl)phenyl]ethyne
- WAUKYPQSFIENDE-UHFFFAOYSA-N
- E0967
- 1-Ethynyl-4-(2-phenylethynyl)benzene (ACI)
- Benzene, 1-ethynyl-4-(phenylethynyl)- (7CI, 9CI)
- [p-(Phenylethynyl)phenyl]acetylene
- p-Ethynyltolane
- YSWG397
- CS-0169895
- DTXSID60460868
- T73075
- AKOS030228731
- MFCD27665710
- SY056503
- 92866-00-7
- AS-61834
- 1-Ethynyl-4-phenylethynyl-benzene
-
- MDL: MFCD27665710
- Inchi: 1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H
- Chave InChI: WAUKYPQSFIENDE-UHFFFAOYSA-N
- SMILES: C#CC1C=CC(C#CC2C=CC=CC=2)=CC=1
Propriedades Computadas
- Massa Exacta: 202.078250319g/mol
- Massa monoisotópica: 202.078250319g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 3
- Complexidade: 315
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5
- Superfície polar topológica: 0
Propriedades Experimentais
- Ponto de Fusão: 88.0 to 92.0 deg-C
- λmax: 318(Benzene)(lit.)
1-Ethynyl-4-(phenylethynyl)benzene Informações de segurança
-
Símbolo:
- Pedir:警告
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1-Ethynyl-4-(phenylethynyl)benzene Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E862676-250mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | ≥98%(GC) | 250mg |
1,616.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0967-1G |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 1g |
¥490.00 | 2024-04-15 | |
| TRC | E940405-10mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940405-50mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E940405-100mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | 100mg |
$ 230.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X63405-50mg |
1-ethynyl-4-(2-phenylethynyl)benzene |
92866-00-7 | ≥98%(GC) | 50mg |
¥38.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-1G |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 1g |
¥544.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-200MG |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 200MG |
¥882.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156082-50mg |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 50mg |
¥47.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0967-200MG |
1-Ethynyl-4-(phenylethynyl)benzene |
92866-00-7 | >98.0%(GC) | 200mg |
¥120.00 | 2024-04-15 |
1-Ethynyl-4-(phenylethynyl)benzene Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 6 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: Methanol , Tetrabutylammonium hydroxide Solvents: Toluene ; 5 min, 75 °C
Referência
- A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols, Beilstein Journal of Organic Chemistry, 2011, 7, 426-431
Método de produção 3
Condições de reacção
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol , Toluene ; 1 h, 75 °C
1.2 Reagents: Acetic acid ; neutralized
1.2 Reagents: Acetic acid ; neutralized
Referência
- Novel monomers applicable to a compensation film, an optical film, and a display device, United States, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; overnight, rt
Referência
- Multiple self-assembled nanostructures from an oligo(p-phenyleneethynylene) containing rod-coil-rod triblock copolymer, Chemical Communications (Cambridge, 2005, (38), 4786-4788
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Toluene , 1,2-Dimethoxyethane ; 2 h, 70 °C
Referência
- Process for the preparation of substituted phenylacetylenes via deprotection of 2-methyl-4-aryl-3-butyn-2-ols, China, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Three-terminal field-controlled molecular devices, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium tert-butoxide , Tributylmethoxystannane Solvents: Tetrahydrofuran ; 4.5 h, reflux
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium ; 8 h, rt
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium ; 8 h, rt
Referência
- A one-pot method for the synthesis of phenylalkynyl-substituted terminal alkynes by deprotection/stannylation followed by a Migita-Kosugi-Stille coupling, Journal of Chemical Research, 2018, 42(5), 235-238
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Tetrahydrofuran
Referência
- Selective and efficient access to ortho, meta and para ring-substituted phenylacetylene derivatives R-[CC-C6H4]x-Y (Y = H, NO2, CN, I, NH2), Tetrahedron, 1997, 53(22), 7595-7604
Método de produção 9
Condições de reacção
1.1 Reagents: Tributylmethoxystannane Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 5 h, reflux; reflux → rt
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; rt
1.2 Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; rt
Referência
- One-Pot Transformation of Ph2P(O)-Protected Ethynes: Deprotection Followed by Transition Metal-Catalyzed Coupling, Journal of Organic Chemistry, 2013, 78(24), 12802-12808
Método de produção 10
Condições de reacção
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility, European Polymer Journal, 2021, 147,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt
Referência
- Chemoselective Synthesis of 1,1-Disubstituted Vinyl Triflates from Terminal Alkynes Using TfOH in the Presence of TMSN3, Organic Letters, 2019, 21(12), 4694-4697
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 4 h, rt
Referência
- Fluoro-substituted phenyleneethynylenes: acetylenic n-type organic semiconductors, Chemistry Letters, 2010, 39(12), 1300-1302
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol , Dichloromethane ; overnight, rt
Referência
- Combinatorial synthesis of oligo(phenylene ethynylene)s, Tetrahedron, 2002, 58(52), 10387-10405
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium fluoride Solvents: Methanol , Dichloromethane ; 6 h, rt
Referência
- Enhanced Emission in Self-Assembled Phenyleneethynylene Derived π-Gelators, Advanced Optical Materials, 2020, 8(14),
Método de produção 15
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; rt → 50 °C; 50 °C
Referência
- Dielectric polymer compositions containing phenylactylene (di)adamantane monomer for microelectronic applications, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 50 °C; 3 h, 50 °C; cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled
Referência
- Compositions and methods for thermosetting acetylenic monomers in organic compositions, United States, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 1.5 h, rt
Referência
- Synthesis and spectroscopic studies of arylethynylsilanes, Chemistry - An Asian Journal, 2007, 2(4), 489-498
Método de produção 18
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Dichloromethane ; rt; 12 h, rt
Referência
- Synthesis of a Homopolymer of Oligo(p-phenyleneethynylene) Attached to Alternate Carbons of a Main Chain Polyethylene and Its Liquid-Crystalline and Optical Properties, Journal of Macromolecular Science, 2013, 52(5), 701-715
Método de produção 19
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 7 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol , Chloroform , Water ; 0.5 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol , Chloroform , Water ; 0.5 h, rt
Referência
- New fluorophores with rod-shaped polycyano π-conjugated structures: Synthesis and photophysical properties, Organic Letters, 2006, 8(4), 717-720
Método de produção 20
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 24 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Cu(I) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C-N axial biaryl compounds, Chemical Science, 2022, 13(1), 263-273
1-Ethynyl-4-(phenylethynyl)benzene Raw materials
- Phosphine oxide, diphenyl(phenylethynyl)-
- ethynyltrimethylsilane
- 1-(4-Bromophenyl)-2-phenylacetylene
- 3-Butyn-2-ol, 2-methyl-4-[4-(2-phenylethynyl)phenyl]-
- 1-Ethynyl-4-iodobenzene
- 4-Bromophenylacetylene
- Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-
1-Ethynyl-4-(phenylethynyl)benzene Preparation Products
1-Ethynyl-4-(phenylethynyl)benzene Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:92866-00-7)1-Ethynyl-4-(phenylethynyl)benzene
Número da Ordem:A936788
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 15:21
Preço ($):340.0
E- mail:sales@amadischem.com
1-Ethynyl-4-(phenylethynyl)benzene Literatura Relacionada
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92866-00-7)1-Ethynyl-4-(phenylethynyl)benzene
Pureza:99%
Quantidade:5g
Preço ($):340.0